N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide backbone substituted with a 1H-tetrazole group at position 1 and a 3,4-dimethoxyphenethyl side chain. The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the 3,4-dimethoxyphenyl group may contribute to receptor binding via hydrophobic and electronic interactions.
Properties
Molecular Formula |
C18H25N5O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H25N5O3/c1-25-15-7-6-14(12-16(15)26-2)8-11-19-17(24)18(9-4-3-5-10-18)23-13-20-21-22-23/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,19,24) |
InChI Key |
PYWWQYZSUHXBOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2(CCCCC2)N3C=NN=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3,4-dimethoxyphenyl ethylamine, which is then reacted with cyclohexanecarboxylic acid to form the desired amide. The tetrazole group is introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions, such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The tetrazole group, in particular, is known for its ability to mimic carboxylate groups, enabling the compound to interact with enzyme active sites and inhibit their function .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Differences :
- Core Structure : Rip-B replaces the tetrazole-substituted cyclohexanecarboxamide with a simpler benzamide group.
- Substituents : Both compounds share the 3,4-dimethoxyphenethyl side chain but differ in their acyl groups.
Pharmacological Implications :
- The absence of a tetrazole group in Rip-B may reduce metabolic stability compared to the target compound. Benzamide derivatives are typically less resistant to enzymatic hydrolysis than tetrazole-containing analogs.
N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide
Structural Differences :
- Core Structure : Features a cyclohexanecarboxamide with a 4-methoxyphenyl substituent (vs. 3,4-dimethoxyphenyl in the target compound).
Functional Implications :
- The indazole moiety could enhance binding to kinases or other enzymes, diverging from the target compound’s hypothetical mechanism.
General Trends in Analog Design
Key Observations :
Tetrazole vs. Benzamide : The tetrazole group in the target compound likely improves metabolic stability and acidity compared to Rip-B’s benzamide.
Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound and Rip-B may enhance lipophilicity and π-π stacking versus the single methoxy group in the patent example.
Synthetic Complexity : The patent example’s indazole substitution necessitates multi-step synthesis, whereas Rip-B is synthesized in a single step.
Research Implications and Limitations
- Data Gaps : Physical and pharmacological data for the target compound are absent in the provided evidence, limiting direct comparisons.
- Structural Hypotheses : The tetrazole and cyclohexane features suggest improved pharmacokinetics over benzamide analogs, but experimental validation is required.
- Patent Example Relevance : The indazole-containing compound highlights the diversity of cyclohexanecarboxamide derivatives, though its biological targets may differ significantly.
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